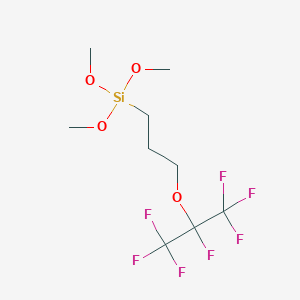

3-(Heptafluoroisopropoxy)propyltrimethoxysilane

Description

The exact mass of the compound 3-(Heptafluoroisopropoxy)propyltrimethoxysilane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 3-(Heptafluoroisopropoxy)propyltrimethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Heptafluoroisopropoxy)propyltrimethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl-trimethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F7O4Si/c1-17-21(18-2,19-3)6-4-5-20-7(10,8(11,12)13)9(14,15)16/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBHYYFJOKDTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCOC(C(F)(F)F)(C(F)(F)F)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F7O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405743 | |

| Record name | 3-(Heptafluoroisopropoxy)propyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19116-61-1 | |

| Record name | 3-(Heptafluoroisopropoxy)propyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Heptafluoroisopropoxy)propyltrimethoxysilane synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane

Introduction

3-(Heptafluoroisopropoxy)propyltrimethoxysilane is a fluorinated organosilane with the chemical formula C₉H₁₅F₇O₄Si.[1] This compound is of significant interest in materials science due to its unique molecular structure, which combines a bulky, low-surface-energy heptafluoroisopropoxy group with a hydrolyzable trimethoxysilyl group. This dual functionality allows it to act as a powerful surface modifying agent, creating highly hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces.[2][3] The trimethoxysilyl moiety can form covalent bonds with inorganic substrates like glass, metal oxides, and silica, while the fluorinated tail orients away from the surface, creating a low-energy, non-polar interface.[2][4] This guide provides a comprehensive overview of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations for researchers and chemical engineers.

Core Synthesis Pathway: Platinum-Catalyzed Hydrosilylation

The most efficient and widely employed industrial method for synthesizing 3-(Heptafluoroisopropoxy)propyltrimethoxysilane is the hydrosilylation reaction. This process involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of an alkene.

Reaction: Heptafluoroisopropoxy allyl ether + Trimethoxysilane → 3-(Heptafluoroisopropoxy)propyltrimethoxysilane

Causality Behind Experimental Choices

-

Reaction Rationale : Hydrosilylation is a cornerstone of organosilicon chemistry, favored for its high atom economy and efficiency in forming stable silicon-carbon bonds.[5][6] The reaction is highly exothermic and requires precise control.

-

Precursor Selection :

-

Heptafluoroisopropoxy allyl ether : This precursor provides the essential fluorinated functional group responsible for the final product's low surface energy. The terminal allyl group (C=C) serves as the reactive site for the hydrosilylation.

-

Trimethoxysilane : This reagent is the source of the reactive silicon-hydride (Si-H) group. The three methoxy groups (-OCH₃) are crucial for the product's application; they readily hydrolyze in the presence of moisture to form silanol (Si-OH) groups, which then condense with substrate surfaces to form durable siloxane bonds (Si-O-Substrate).

-

-

Catalyst System : While the reaction can be initiated by other means, transition-metal catalysis is the most effective method. Platinum-based catalysts, such as Karstedt's catalyst or Speier's catalyst (chloroplatinic acid), are industry standards due to their high activity and selectivity, which minimizes the formation of unwanted byproducts.[7][8] The catalyst facilitates the reaction by orchestrating the oxidative addition of the Si-H bond, coordination of the alkene, and subsequent reductive elimination of the final product.[7]

Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with moisture and oxygen.

Materials and Reagents

| Reagent/Material | Formula | Purity | Supplier Example | Notes |

| Heptafluoroisopropoxy allyl ether | C₆H₅F₇O | >98% | Specialty Chemical | Precursor providing the fluoroalkyl group. |

| Trimethoxysilane | C₃H₁₀O₃Si | >98% | Gelest, Sigma-Aldrich | Hydrosilylating agent. Highly flammable and moisture-sensitive. |

| Karstedt's Catalyst | Pt₂( [(CH₂=CH)SiMe₂]₂O )₃ | ~2% Pt in xylene | Gelest, Sigma-Aldrich | Highly active catalyst. Use in ppm quantities. |

| Toluene, anhydrous | C₇H₈ | >99.8% | Standard Supplier | Reaction solvent. |

| Sodium Bicarbonate Solution, saturated | NaHCO₃ | - | - | Used for washing/neutralizing the crude product. |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | Drying agent. |

Equipment Setup

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and heating mantle with temperature control

-

Reflux condenser connected to a nitrogen/argon inlet and bubbler

-

100 mL pressure-equalizing dropping funnel

-

Thermometer

Step-by-Step Procedure

-

Reactor Preparation : Assemble and flame-dry the glassware. Allow it to cool to room temperature under a slow stream of inert gas.

-

Initial Charge : Charge the reaction flask with heptafluoroisopropoxy allyl ether (e.g., 0.5 mol) and anhydrous toluene (150 mL). Begin stirring.

-

Catalyst Addition : Using a syringe, add Karstedt's catalyst (e.g., 10-20 ppm relative to the silane) to the stirred solution.

-

Heating : Heat the mixture to the reaction temperature, typically between 60-80 °C.

-

Trimethoxysilane Addition : Fill the dropping funnel with trimethoxysilane (e.g., 0.55 mol, a slight excess). Add the trimethoxysilane dropwise to the reaction flask over a period of 1-2 hours. Caution : The reaction is exothermic; maintain the internal temperature below 90 °C by controlling the addition rate and, if necessary, using external cooling.

-

Reaction and Monitoring : After the addition is complete, maintain the reaction mixture at 80 °C for an additional 2-4 hours. The reaction progress can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the characteristic Si-H stretching peak around 2150 cm⁻¹.

-

Cooling and Quenching : Once the reaction is complete, cool the flask to room temperature.

-

Work-up : Transfer the cooled reaction mixture to a separatory funnel. Wash the organic phase sequentially with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification : Filter off the drying agent. Remove the toluene solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 3-(Heptafluoroisopropoxy)propyltrimethoxysilane as a clear, colorless to straw-colored liquid.[2]

Synthesis Workflow Visualization

Caption: Workflow for the synthesis of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane.

Safety and Handling

Ensuring laboratory safety is paramount when performing this synthesis.

-

Chemical Hazards :

-

Trimethoxysilane : Is a flammable liquid. Handle away from ignition sources.

-

3-(Heptafluoroisopropoxy)propyltrimethoxysilane : Causes serious eye irritation.[9] Upon contact with water or moisture, it hydrolyzes to produce methanol.[9] Methanol is toxic and can cause blindness and death if ingested.[9]

-

Catalyst : Platinum catalysts are handled in small quantities but should be treated as toxic.

-

Trichlorosilane Analog : The related compound, 3-(heptafluoroisopropoxy)propyltrichlorosilane, is highly corrosive and reacts violently with water to release HCl gas.[10] While not used in this specific synthesis, it highlights the general reactivity of related silanes.

-

-

Engineering Controls :

-

Personal Protective Equipment (PPE) :

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR can be used to confirm the molecular structure and the successful formation of the C-Si bond.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : Confirms the absence of the Si-H peak (~2150 cm⁻¹) and the C=C peak (~1640 cm⁻¹) from the starting materials, and the presence of characteristic C-F, Si-O-C, and C-H vibrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Determines the purity of the distilled product and confirms its molecular weight.

Conclusion

The synthesis of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane via platinum-catalyzed hydrosilylation is a robust and scalable method for producing this high-performance fluorosilane. A thorough understanding of the reaction mechanism, meticulous execution of the experimental protocol, and unwavering adherence to safety procedures are essential for success. The resulting compound is a key building block in advanced materials, enabling the development of durable, low-energy surfaces for a wide range of scientific and industrial applications.

References

-

Gelest, Inc. Safety Data Sheet for 3-(HEPTAFLUOROISOPROPOXY)PROPYLTRIMETHOXYSILANE. [Link]

-

PubChem. 3-(Heptafluoroisopropoxy)propyltrimethoxysilane. [Link]

-

Gelest, Inc. Hydrophobicity-Hydrophilicity and Silane Surface Modification Brochure. [Link]

-

Gelest, Inc. Safety Data Sheet for (3-HEPTAFLUOROISOPROPOXY)PROPYLTRICHLOROSILANE. [Link]

-

Gelest, Inc. n-PROPYLTRIMETHOXYSILANE Product Page. [Link]

-

Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications, 4(1), 63. [Link]

-

PubMed Central (PMC). Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

- Google Patents. CN101121724A - Method for preparing 3-(methacryloxy)propyltrimethoxysilane.

-

ResearchGate. Pt/C Catalyst for Hydrosilylation of Allyl Glycidyl Ether with Trimethoxysilane. [Link]

-

ResearchGate. Hydrosilylation of allyl glycidyl ether with triethoxysilane. [Link]

-

ResearchGate. Synthesis of 3-mercaptopropyltrimethoxysilane. [Link]

- Google Patents. CN105418668A - Preparation method for 3-acryloyloxy propyl trimethoxysilane.

-

ResearchGate. (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

Sources

- 1. 3-(Heptafluoroisopropoxy)propyltrimethoxysilane | C9H15F7O4Si | CID 4712695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3H-SIH5842.2 - 3-heptafluoroisopropoxypropyltrimethoxysila… [cymitquimica.com]

- 3. gelest.com [gelest.com]

- 4. n-PROPYLTRIMETHOXYSILANE | [gelest.com]

- 5. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. gelest.com [gelest.com]

- 10. gelest.com [gelest.com]

The Formation of Hydrophobic and Oleophobic Surfaces: A Deep Dive into the Reaction Mechanism of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane

An In-depth Technical Guide for Researchers and Material Scientists

Introduction: The Quest for Advanced Surface Modification

In the realm of materials science, the ability to precisely control the surface properties of a substrate is paramount. The creation of surfaces that repel water (hydrophobicity) and oils (oleophobicity) is of significant interest for a myriad of applications, ranging from anti-fouling coatings and self-cleaning glasses to microfluidic devices and advanced textiles. Among the various methods to achieve such properties, the formation of self-assembled monolayers (SAMs) using organosilanes has emerged as a robust and versatile strategy. This guide focuses on the surface reaction mechanism of a particularly effective fluorinated organosilane, 3-(heptafluoroisopropoxy)propyltrimethoxysilane (HIPS).

With the chemical formula C9H15F7O4Si and a molecular weight of 348.29 g/mol , HIPS is a branched fluoroalkylsilane that imparts low surface energy to substrates.[1][2][3] This guide will provide a comprehensive understanding of the fundamental chemical processes that govern the formation of HIPS monolayers, detailed experimental protocols for surface modification, and an overview of the analytical techniques used to characterize these functionalized surfaces.

The Core Mechanism: A Two-Step Symphony of Hydrolysis and Condensation

The surface reaction of 3-(heptafluoroisopropoxy)propyltrimethoxysilane is a sophisticated process that can be broadly categorized into two primary stages: hydrolysis and condensation. This elegant two-step mechanism transforms the liquid silane precursor into a durable, covalently bonded, and highly organized monolayer on hydroxyl-rich surfaces.

Step 1: Hydrolysis - The Activation of the Silane

The journey begins with the hydrolysis of the trimethoxysilane headgroup of the HIPS molecule. In the presence of water, the three methoxy groups (-OCH3) are sequentially replaced by hydroxyl groups (-OH), forming silanetriols (R-Si(OH)3) and releasing methanol as a byproduct. This reaction is often catalyzed by acids or bases. The presence of water is critical, and it can be introduced either by adding it to the silanization solution or by utilizing the adsorbed water layer present on the substrate surface.

The bulky and electron-withdrawing heptafluoroisopropoxy group, (CF3)2CF-O-, influences the hydrolysis rate. While detailed kinetic studies specifically for HIPS are not extensively published, the general principles of silane chemistry suggest that steric hindrance from the branched fluoroalkyl chain might temper the reaction rate compared to smaller, linear alkylsilanes. However, the inductive effect of the fluorine atoms can also play a role in the reactivity of the silane headgroup.

Step 2: Condensation - Building the Siloxane Network

Once the reactive silanetriol intermediates are formed, the condensation stage commences. This involves two concurrent reaction pathways:

-

Intermolecular Condensation: Silanetriols react with each other to form stable siloxane bonds (Si-O-Si), creating oligomeric structures in the solution or on the surface. This process releases water.

-

Surface Grafting: The silanetriols also react with the hydroxyl groups (-OH) present on the substrate surface (e.g., silicon wafers with a native oxide layer, glass, or metal oxides) to form covalent Si-O-Substrate bonds. This is the crucial step that anchors the HIPS molecules to the surface.

The combination of these condensation reactions results in a cross-linked, two-dimensional network that constitutes the self-assembled monolayer. The bulky, branched nature of the heptafluoroisopropoxy group is a key determinant of the final monolayer's structure and packing density. Unlike linear fluoroalkylsilanes which can pack very densely to form highly ordered, crystalline-like SAMs, the branched structure of HIPS is likely to result in a less densely packed and more amorphous monolayer. This, however, does not diminish its effectiveness in creating a low-energy surface.

Experimental Protocols for HIPS Surface Modification

The successful formation of a HIPS monolayer is highly dependent on meticulous experimental procedure. The two primary methods for depositing silane SAMs are solution-phase deposition and vapor-phase deposition.

Solution-Phase Deposition Protocol

This method involves immersing the substrate in a dilute solution of HIPS.

1. Substrate Preparation (Crucial for Monolayer Quality)

-

Cleaning: Thoroughly clean the substrate to remove organic and particulate contamination. For silicon wafers or glass slides, a common procedure involves sonication in a series of solvents such as acetone, and isopropanol, followed by a thorough rinse with deionized (DI) water.

-

Hydroxylation: The surface must possess a sufficient density of hydroxyl groups for the silanization reaction to occur. This is often achieved by treating the substrate with a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; EXTREME CAUTION IS ADVISED as it is highly corrosive and reactive) or by exposure to an oxygen plasma. After hydroxylation, rinse the substrate extensively with DI water and dry it under a stream of nitrogen or in an oven.

2. Silanization Solution Preparation

-

Prepare a dilute solution of HIPS in an anhydrous solvent. A typical concentration range is 1-5% (v/v). Anhydrous toluene or hexane are commonly used solvents to minimize premature hydrolysis and polymerization in the bulk solution.

3. Deposition

-

Immerse the cleaned and hydroxylated substrate in the HIPS solution. The deposition is typically carried out at room temperature for a duration ranging from 30 minutes to several hours. Gentle agitation can help ensure uniform coating.

4. Rinsing and Curing

-

After immersion, rinse the substrate with the same anhydrous solvent to remove any physisorbed (non-covalently bonded) silane molecules.

-

Finally, cure the coated substrate to promote the formation of covalent bonds and remove residual solvent and water. Curing is typically performed in an oven at 100-120°C for 1 hour.

Vapor-Phase Deposition Protocol

Vapor-phase deposition can produce highly uniform monolayers with minimal aggregation.[4][5]

1. Substrate Preparation

-

Follow the same cleaning and hydroxylation procedure as for solution-phase deposition.

2. Deposition

-

Place the cleaned substrate and a small container with a few drops of liquid HIPS in a vacuum desiccator or a dedicated vapor deposition chamber.

-

Evacuate the chamber to a low pressure to facilitate the vaporization of the silane.

-

The deposition is typically carried out at room temperature or slightly elevated temperatures (50-80°C) for several hours (2-24 hours).[4]

3. Curing

-

After deposition, the substrate can be removed and cured in an oven under the same conditions as the solution-phase method to complete the condensation reaction.

Characterization of HIPS-Modified Surfaces

A combination of surface-sensitive analytical techniques is employed to verify the presence and quality of the HIPS monolayer.

Contact Angle Goniometry

This is a straightforward and powerful technique to assess the hydrophobicity of the modified surface. A droplet of a probe liquid (typically deionized water) is placed on the surface, and the angle it makes with the surface is measured.

| Parameter | Expected Value | Significance |

| Static Water Contact Angle | 109° - 112°[2] | A high contact angle confirms the formation of a low-energy, hydrophobic surface. |

| Contact Angle Hysteresis | Low | The difference between the advancing and receding contact angles, provides information on surface homogeneity and roughness. A low hysteresis is indicative of a uniform monolayer. |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a surface. For a HIPS-coated substrate, the XPS spectrum will exhibit characteristic peaks that confirm the presence of the monolayer.

-

Survey Spectrum: Will show the presence of Fluorine (F 1s), Carbon (C 1s), Oxygen (O 1s), and Silicon (Si 2p).

-

High-Resolution F 1s Spectrum: Will show a strong peak corresponding to C-F bonds from the heptafluoroisopropoxy group.

-

High-Resolution C 1s Spectrum: Can be deconvoluted to show components corresponding to C-F, C-O, C-C, and C-Si bonds.

-

High-Resolution Si 2p Spectrum: Will show a peak at a binding energy characteristic of Si-O-Si and Si-O-C bonds, confirming the presence of the siloxane network.[6]

Ellipsometry

Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface. It is highly sensitive to the thickness of thin films. For a HIPS monolayer, ellipsometry can be used to determine the thickness of the deposited film, which is typically in the range of 1-2 nanometers, consistent with a self-assembled monolayer.[4]

The Influence of the Branched Fluoroalkyl Group

The unique branched structure of the heptafluoroisopropoxy group in HIPS has a significant impact on the properties of the resulting monolayer.

-

Packing Density: Compared to linear fluoroalkylsilanes, the bulky, branched structure of HIPS is expected to result in a lower packing density. This can influence the permeability and mechanical stability of the monolayer.[7]

-

Surface Energy: Despite the potentially lower packing density, the high concentration of fluorine atoms at the surface effectively creates a very low surface energy, leading to excellent hydrophobic and oleophobic properties.

-

Thermal and Chemical Stability: The strong C-F and Si-O bonds contribute to the high thermal and chemical stability of the HIPS monolayer, making it suitable for applications in harsh environments.

Conclusion and Future Outlook

The surface reaction of 3-(heptafluoroisopropoxy)propyltrimethoxysilane provides a reliable and effective method for creating robust hydrophobic and oleophobic surfaces. A thorough understanding of the hydrolysis and condensation mechanism, coupled with meticulous experimental execution, is key to achieving high-quality, uniform self-assembled monolayers. The unique branched fluoroalkyl structure of HIPS offers a compelling combination of low surface energy and stability, making it a valuable tool in the arsenal of materials scientists and engineers.

Future research in this area may focus on a more detailed investigation of the kinetics of HIPS hydrolysis and condensation, the precise determination of the monolayer's molecular-level structure, and the exploration of its performance in a wider range of applications, from advanced biomedical devices to durable, self-cleaning coatings.

References

-

PubChem. (n.d.). 3-(Heptafluoroisopropoxy)propyltrimethoxysilane. National Center for Biotechnology Information. Retrieved from [Link][1]

-

ChemBK. (2024, April 10). 3-(Heptafluoroisopropoxy)Propyltrimethoxysilane. Retrieved from [Link][3]

-

Deposition of Ag nanoparticles on fluoroalkylsilane self-assembled monolayers with varying chain length. (2025, August 5). Request PDF. Retrieved from [Link]

-

Fluorinated silane self-assembled monolayer modification of V2O5 for enhanced hole injection and device efficiency. (2024, June). Request PDF. Retrieved from [Link]

-

Effects of Hydrophobic Modification of Linear- and Branch-Structured Fluorinated and Nonfluorinated Silanes on Mesoporous Silica Particles. (2022, July 22). PMC. Retrieved from [Link][7]

-

3-(HEPTAFLUOROISOPROPOXY)PROPYLTRIMETHOXYSILANE 19116-61-1 wiki. (n.d.). Retrieved from [Link]

-

Fluorinated Silane Self-Assembled Monolayers as Resists for Patterning Indium Tin Oxide. (2025, August 9). Request PDF. Retrieved from [Link]

-

Vapor phase deposition of fluoroalkyl trichlorosilanes on silicon and glass: Influence of deposition conditions and chain length on wettability and adhesion forces. (n.d.). Request PDF. Retrieved from [Link]

-

Surface modification by fluoroalkyl-functional silanes. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Ellipsometry FAQ. (n.d.). Retrieved from [Link]

-

Gelest, Inc. (n.d.). Chemical Vapor Deposition (CVD) & Atomic Layer Deposition (ALD). Retrieved from [Link][5]

-

Biolin Scientific. (2019, November 12). Contact angle measurements on superhydrophobic surfaces in practice. Retrieved from [Link]

-

XPS depth profile spectra of the Si-2p peaks of A) bulk PS, and B)... (n.d.). ResearchGate. Retrieved from [Link]

-

(a) Contact angle of treated PP surfaces as a function of treatment... (n.d.). ResearchGate. Retrieved from [Link]

-

Statistical Contact Angle Analyses with the High-Precision Drop Shape Analysis (HPDSA) Approach: Basic Principles and Applications. (n.d.). MDPI. Retrieved from [Link]

-

XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. (2024, March 11). UniCA IRIS - Università degli Studi di Cagliari. Retrieved from [Link][6]

-

XPS and high-resolution spectra of FSi@SiO2 on the silicon wafer: (a) wide scanning; (b) C1s; (c) Si2p; and (d) F1s. … (n.d.). ResearchGate. Retrieved from [Link]

-

Water contact angle characterization of modified surfaces and... (n.d.). ResearchGate. Retrieved from [Link]

-

Chapter 6 Ellipsometric study of porous silicon layers. (n.d.). Retrieved from [Link]

-

XPS-analysis of a clean silicon-wafer (A), untreated sample (B), sample... (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) A Tutorial on Spectroscopic Ellipsometry (SE), 3. Surface Roughness. (2019, May 21). ResearchGate. Retrieved from [Link]

-

Thickness and refractive index analysis of ellipsometry data of ultra-thin semi-transparent films. (n.d.). ResearchGate. Retrieved from [Link]

-

Survey XPS spectra of Si wafer samples taken after HF treatment, and... (n.d.). ResearchGate. Retrieved from [Link]

-

Experimental study of dynamic contact angles on rough hydrophobic surfaces. (2018, March 1). PubMed. Retrieved from [Link]

-

Spectroscopic ellipsometry of P3HT layers prepared by spin coating. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Retrieved from [Link]

-

Gelest, Inc. (2008, November 5). Retrieved from [Link]

Sources

- 1. 3-(Heptafluoroisopropoxy)propyltrimethoxysilane | C9H15F7O4Si | CID 4712695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3H-SIH5842.2 - 3-heptafluoroisopropoxypropyltrimethoxysila… [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemical Vapor Deposition | [gelest.com]

- 6. iris.unica.it [iris.unica.it]

- 7. Effects of Hydrophobic Modification of Linear- and Branch-Structured Fluorinated and Nonfluorinated Silanes on Mesoporous Silica Particles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties and Applications of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane

Abstract: This technical guide provides an in-depth analysis of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane (CAS No. 19116-61-1), a specialty fluorinated organosilane. The document elucidates the molecule's unique bifunctional structure, which combines a low surface energy heptafluoroisopropoxy group with a reactive trimethoxysilane head. We will explore the core chemical principles governing its utility, including its hydrolysis and condensation mechanisms, spectroscopic signatures, and thermal stability. This guide is intended for researchers, material scientists, and development professionals who leverage advanced surface modification technologies to create hydrophobic and oleophobic surfaces. Detailed experimental protocols for surface functionalization and reaction monitoring are provided to bridge theory with practical application.

Molecular Structure and Physicochemical Properties

3-(Heptafluoroisopropoxy)propyltrimethoxysilane is a compound meticulously designed for surface modification. Its structure features three key components:

-

The Heptafluoroisopropoxy Tail: A branched, highly fluorinated alkyl chain, (CF₃)₂CF-O-, that is responsible for imparting extremely low surface energy, leading to pronounced hydrophobic and oleophobic properties.

-

The Propyl Spacer: A flexible three-carbon chain, -CH₂CH₂CH₂-, that connects the functional tail and the reactive head. This spacer provides steric freedom and prevents the strongly electron-withdrawing fluoroalkyl group from interfering with the reactivity of the silicon center.[1]

-

The Trimethoxysilane Head: A trimethoxysilyl group, -Si(OCH₃)₃, which serves as the anchor. This group undergoes hydrolysis and condensation to form stable covalent bonds with hydroxyl-rich surfaces and to cross-link with adjacent molecules, forming a durable siloxane network.

Caption: Molecular structure of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 19116-61-1 | [2][3] |

| Molecular Formula | C₉H₁₅F₇O₄Si | [2][4] |

| Molecular Weight | 348.29 g/mol | [2][4] |

| Appearance | Clear to straw-colored liquid | [4][5] |

| Boiling Point | 39 °C @ 0.5 mmHg; 85 °C @ 3 mmHg | [3][5] |

| Density | 1.25 g/cm³ | [3] |

| Refractive Index | 1.3841 | [5] |

| Flash Point | > 65 °C | [5] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [3][6] |

Core Reactivity: Hydrolysis and Condensation

The primary utility of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane stems from the reactivity of its trimethoxysilane group. This reactivity proceeds in a two-step mechanism: hydrolysis followed by condensation.[7]

Step 1: Hydrolysis In the presence of water, the three methoxy groups (-OCH₃) are sequentially or simultaneously replaced by hydroxyl groups (-OH), forming a reactive silanetriol intermediate and liberating three molecules of methanol. This reaction is catalyzed by both acids and bases, with the rate being slowest at a neutral pH.[7]

R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

Causality: The silicon atom is electrophilic and susceptible to nucleophilic attack by water. Protonation of the methoxy oxygen under acidic conditions or the presence of hydroxide ions under basic conditions accelerates this process significantly.

Critical Insight: The liberation of methanol is a significant practical and safety consideration.[5][8] Methanol is toxic and flammable; therefore, all handling and reaction procedures must be conducted in a well-ventilated environment, such as a fume hood, with appropriate personal protective equipment (PPE).[5][8]

Step 2: Condensation The newly formed, highly reactive silanol groups (Si-OH) readily condense with other silanols to form stable siloxane bridges (Si-O-Si). Crucially, they also react with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, silicon wafers, metal oxides), resulting in the covalent grafting of the molecule to the surface.

Caption: The reaction pathway for surface modification.

Surface Modification and Performance

The covalent attachment and subsequent cross-linking of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane on a surface creates a dense, self-assembled monolayer (SAM). The outward-facing layer is dominated by the low-energy heptafluoroisopropoxy groups, fundamentally altering the surface's properties.

-

Hydrophobicity & Oleophobicity: The high density of fluorine atoms minimizes surface polarizability, making it repulsive to both polar liquids like water (hydrophobicity) and non-polar liquids like oils (oleophobicity).

-

Performance Metric: The efficacy of this surface modification is quantified by contact angle measurements. For water on a glass surface treated with this silane, contact angles are typically in the range of 109-112°, indicating excellent water repellency.[4][6]

Caption: Formation of a cross-linked siloxane network on a hydroxylated substrate.

Spectroscopic Characterization (Predictive Analysis)

-

¹H NMR: Expected signals would include a sharp singlet around 3.5 ppm for the nine equivalent methoxy protons (-Si(OCH₃ )₃), and multiplets in the 0.6-4.0 ppm range corresponding to the three methylene groups of the propyl chain (-CH₂CH₂CH₂ -).

-

¹⁹F NMR: This is a definitive technique for characterizing the fluorinated tail. Two distinct signals are expected: one for the six equivalent fluorine atoms of the two -CF₃ groups and another for the single fluorine of the -CF group.

-

²⁹Si NMR: In its neat form, the compound would exhibit a single resonance (T⁰ structure) around -40 to -50 ppm. Upon hydrolysis and condensation, this signal would be replaced by new peaks corresponding to T¹ (one Si-O-Si bond), T² (two Si-O-Si bonds), and T³ (three Si-O-Si bonds) structures, each shifted progressively downfield.[9]

-

FT-IR Spectroscopy: Key vibrational bands would include strong C-F stretches (1100-1300 cm⁻¹), Si-O-C stretches (around 1080 cm⁻¹ and 820 cm⁻¹), and C-H stretches (2800-3000 cm⁻¹).[10] After hydrolysis and curing, the Si-O-C bands would diminish, and a broad, strong Si-O-Si band would appear around 1020-1130 cm⁻¹.[11]

Thermal Stability and Degradation

3-(Heptafluoroisopropoxy)propyltrimethoxysilane is chemically stable when stored in sealed containers under a dry, inert atmosphere.[5] The covalent Si-C and Si-O bonds are robust. However, at elevated temperatures, thermal degradation will occur.

-

Decomposition Threshold: The material is expected to be stable for short-term processing conditions up to high temperatures, but decomposition is noted above 260°C.[5] Studies on similar perfluoroalkyl silane layers on surfaces have shown thermal stability up to 300-400°C.[12]

-

Hazardous Decomposition Products: When exposed to open flame or extreme heat, the compound may decompose to form irritating and toxic fumes, including hydrogen fluoride, organic acid vapors, and fluorinated aldehydes.[5]

Experimental Protocols

Expertise in Practice: The success of surface modification hinges on meticulous preparation and execution. The following protocols are designed as self-validating systems to ensure reproducible, high-quality functionalized surfaces.

Protocol 6.1: Surface Modification of Glass Substrates

Objective: To create a stable, hydrophobic, and oleophobic coating on glass slides.

Materials:

-

Glass microscope slides

-

3-(Heptafluoroisopropoxy)propyltrimethoxysilane

-

Anhydrous Toluene

-

Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION

-

Deionized water

-

Nitrogen or Argon gas

-

Oven capable of 120°C

Methodology:

-

Substrate Cleaning (Causality: To generate a high density of surface hydroxyl groups for bonding):

-

Place glass slides in a glass container.

-

[CAUTION] In a chemical fume hood, wearing appropriate acid-resistant PPE, prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution is extremely corrosive and exothermic.

-

Immerse the slides in the Piranha solution for 30-60 minutes.

-

Carefully remove the slides and rinse them extensively with deionized water.

-

Dry the slides thoroughly under a stream of nitrogen and use immediately.

-

-

Silanization Solution Preparation:

-

In the fume hood, prepare a 2% (v/v) solution of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane in anhydrous toluene. The use of an anhydrous solvent is critical to prevent premature hydrolysis and self-condensation in the solution.

-

-

Deposition:

-

Immerse the clean, dry slides into the silanization solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature under gentle agitation to ensure uniform coverage. An inert atmosphere (e.g., nitrogen blanket) is recommended to minimize exposure to atmospheric moisture.

-

-

Rinsing and Curing (Causality: To remove physisorbed molecules and promote covalent network formation):

-

Remove the slides from the solution and rinse them sequentially with fresh toluene to remove any non-covalently bonded silane.

-

Dry the slides under a stream of nitrogen.

-

Cure the slides in an oven at 120°C for 1 hour. This thermal step drives the condensation reaction to completion, forming a robust, cross-linked siloxane network on the surface.

-

-

Validation:

-

Allow the slides to cool to room temperature.

-

Validate the coating by measuring the static water contact angle. A successful coating will yield a contact angle >105°.

-

Protocol 6.2: Monitoring Hydrolysis via ¹H NMR Spectroscopy

Objective: To qualitatively observe the hydrolysis of the trimethoxysilane group.

Materials:

-

3-(Heptafluoroisopropoxy)propyltrimethoxysilane

-

Deuterated solvent (e.g., Acetone-d6)

-

Deionized water

-

NMR tubes

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the silane in Acetone-d6 (e.g., 50 µL of silane in 500 µL of solvent) in an NMR tube.

-

-

Initial Spectrum (t=0):

-

Acquire a ¹H NMR spectrum of the solution immediately. Identify and integrate the sharp singlet corresponding to the -OCH₃ protons. This serves as the baseline.

-

-

Initiation of Hydrolysis:

-

Add a small, controlled amount of deionized water (e.g., 5 µL) to the NMR tube. Shake gently to mix.

-

-

Time-Course Monitoring:

-

Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 15 minutes for the first hour, then hourly).

-

-

Data Analysis (Causality: Tracking reactant consumption and product formation):

-

Observe the decrease in the integral of the methoxy proton signal over time.

-

Simultaneously, observe the appearance and increase of a new singlet corresponding to the protons of the methanol (CH₃OH) byproduct. The change in these signals directly reflects the progress of the hydrolysis reaction.

-

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. Adherence to the following guidelines is mandatory.

-

Primary Hazards: The compound is classified as causing serious eye irritation (H319).[5][8] Its hydrolysis product, methanol, is highly toxic if ingested, inhaled, or absorbed through the skin and can cause blindness or death.[5][8]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, neoprene or nitrile rubber gloves, and a lab coat.[5] Work should be exclusively conducted within a certified chemical fume hood to prevent inhalation of vapors.

-

Storage and Incompatibilities: Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen).[5] Keep away from water, moisture, acids, alcohols, and oxidizing agents to prevent uncontrolled reactions.[5][8]

-

Spill and Disposal: Absorb spills with an inert material and dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-(Heptafluoroisopropoxy)propyltrimethoxysilane is a high-performance organofunctional silane whose value lies in its precisely engineered molecular structure. The predictable and reliable hydrolysis-condensation chemistry of its silane anchor, combined with the extreme low-energy properties of its fluorinated tail, makes it an indispensable tool for creating durable, repellent surfaces. Understanding the core chemical properties, reaction mechanisms, and safe handling protocols detailed in this guide will enable researchers and scientists to effectively harness this molecule for advanced material and drug development applications.

References

-

PubChem. 3-(Heptafluoroisopropoxy)propyltrimethoxysilane. National Center for Biotechnology Information. [Link]

-

Gelest, Inc. Safety Data Sheet: 3-(HEPTAFLUOROISOPROPOXY)PROPYLTRIMETHOXYSILANE. [Link]

-

Gelest, Inc. GHS EU English SDS: 3-(HEPTAFLUOROISOPROPOXY)PROPYLTRIMETHOXYSILANE. [Link]

-

Gelest, Inc. Hydrophobicity-Hydrophilicty and Silane Surface Modification Brochure. [Link]

-

Gelest, Inc. Thermal Stability of Silane Coupling Agents. [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. ResearchGate. [Link]

-

Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. ResearchGate. [Link]

-

Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface. ResearchGate. [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. 3-(Heptafluoroisopropoxy)propyltrimethoxysilane | C9H15F7O4Si | CID 4712695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 19116-61-1 CAS MSDS (3-(HEPTAFLUOROISOPROPOXY)PROPYLTRIMETHOXYSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3H-SIH5842.2 - 3-heptafluoroisopropoxypropyltrimethoxysila… [cymitquimica.com]

- 5. gelest.com [gelest.com]

- 6. gelest.com [gelest.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. gelest.com [gelest.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Reactivity of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane

Abstract

This technical guide provides a comprehensive analysis of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane (CAS No. 19116-61-1), a specialized organofunctional silane. We will dissect its unique molecular architecture, which combines a highly fluorinated functional group with a hydrolyzable trimethoxysilane head. The document elucidates the structure-property relationships that establish this molecule as a high-performance surface modifying agent. Key areas of focus include its physicochemical properties, predictive spectroscopic signatures, and the fundamental hydrolysis-condensation mechanism that underpins its utility. This guide is intended for researchers and material scientists engaged in the development of advanced materials, offering field-proven insights into its application for creating low-energy, repellent surfaces.

Introduction to Fluorinated Organosilanes

Organofunctional silanes represent a critical class of molecules that act as molecular bridges between inorganic and organic materials.[1] The strategic combination of fluorine chemistry with silane chemistry has given rise to fluorinated organosilanes, or "fluoro silanes," which exhibit a unique and powerful set of properties.[2][3] The incorporation of fluorine imparts exceptional chemical resistance, thermal stability, and, most notably, very low surface energy.[3][4]

3-(Heptafluoroisopropoxy)propyltrimethoxysilane is a prime example of this class. Its design leverages a bulky, perfluorinated isopropoxy group to create robust hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces.[2][5] These properties are essential for applications ranging from anti-fingerprint coatings on consumer electronics to protective treatments for architectural materials.[4][6] This guide will explore the molecular basis for these high-performance characteristics.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The functionality of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane is derived directly from its tripartite molecular structure. It consists of three distinct regions:

-

The Heptafluoroisopropoxy Head: This bulky, electron-rich group, -OCH(CF₃)₂, is the primary driver of the molecule's low surface energy. The seven fluorine atoms create a non-polar, low-energy interface that repels both water and oils.

-

The Propyl Spacer: A three-carbon alkyl chain, - (CH₂)₃-, provides a flexible link between the functional head and the reactive silane base. This separation prevents steric hindrance and allows the silane group to effectively engage with a substrate.

-

The Trimethoxysilane Base: The -Si(OCH₃)₃ group is the reactive anchor. Its three methoxy groups are hydrolyzable, meaning they can be cleaved in the presence of water to form reactive silanol (-Si-OH) groups, which are essential for covalent bonding to substrates.[7]

The IUPAC name for this compound is 3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl-trimethoxysilane.[8]

Physicochemical Data

The unique structure of this compound gives rise to a specific set of physical and chemical properties that are critical for its application.

| Property | Value | Source(s) |

| CAS Number | 19116-61-1 | [8][9] |

| Molecular Formula | C₉H₁₅F₇O₄Si | [8][10][11] |

| Molecular Weight | 348.29 g/mol | [8][10][11] |

| Appearance | Clear, colorless to straw-colored liquid | [10][11] |

| Refractive Index (n_D^20) | 1.3841 | [12] |

| Purity | > 95-97% | [9][10] |

| Water Contact Angle | 109-112° (on treated glass) | [10][12] |

| Chemical Family | Organomethoxysilane, Fluorinated Alkyl Silane | [10][13] |

Spectroscopic Characterization (Predictive Analysis)

-

¹H NMR Spectroscopy: The proton NMR spectrum would be relatively simple. One would expect a triplet corresponding to the three methoxy groups (-OCH₃) near 3.6 ppm. The propyl chain protons would appear as three distinct multiplets in the 0.7-3.8 ppm range. The single proton on the isopropoxy group (-OCH) would likely be a complex multiplet further downfield due to coupling with the fluorine atoms.

-

¹³C NMR Spectroscopy: The spectrum would show nine distinct carbon signals corresponding to each unique carbon environment in the molecule. The methoxy carbons would appear around 50 ppm, while the propyl chain carbons would be found in the aliphatic region (10-70 ppm). The fluorinated carbons would have the most characteristic shifts, with their signals split by C-F coupling.

-

¹⁹F NMR Spectroscopy: This is a key technique for characterizing the fluorinated moiety. The six fluorine atoms of the two -CF₃ groups are chemically equivalent and would appear as a doublet. The single fluorine atom on the central carbon of the isopropoxy group would appear as a septet due to coupling with the six equivalent fluorine atoms.

-

²⁹Si NMR Spectroscopy: As a trialkoxysilane, the silicon atom is in a T-type environment. A single peak would be expected in the approximate range of -40 to -70 ppm, which is characteristic of such structures. Observing the disappearance of this peak and the appearance of new peaks at different shifts is a powerful way to monitor the progress of hydrolysis and condensation.[14]

-

FT-IR Spectroscopy: The infrared spectrum would be dominated by strong C-F stretching vibrations between 1100 and 1350 cm⁻¹. Other key signals would include Si-O-C stretches around 1080 cm⁻¹ and C-H aliphatic stretches just below 3000 cm⁻¹.

Mechanism of Action: The Hydrolysis-Condensation Cascade

The efficacy of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane as a surface modifier is entirely dependent on a two-step chemical process: hydrolysis followed by condensation.[7] This cascade transforms the soluble, monomeric silane into a durable, covalently bonded, and cross-linked polysiloxane film.

Step 1: Hydrolysis

In the presence of water (which can be added intentionally or be present as atmospheric moisture on a substrate), the three methoxy groups (-OCH₃) on the silicon atom undergo hydrolysis. This reaction cleaves the Si-O-C bonds and replaces them with Si-OH bonds, forming a reactive silanetriol intermediate and releasing three molecules of methanol as a byproduct.[7][9][13]

Reaction: R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

Causality: The rate of this reaction can be influenced by pH; it is generally accelerated under acidic or basic conditions.[15] The choice of reaction conditions is critical to balance the rate of hydrolysis with the subsequent condensation to prevent premature self-condensation and precipitation in the treatment solution.

Step 2: Condensation

The newly formed, highly reactive silanol groups can then undergo one of two condensation reactions:

-

Intermolecular Condensation: Two silanol molecules react with each other to form a stable siloxane bond (Si-O-Si), releasing a molecule of water. This process builds a cross-linked polymer network on the surface, which provides mechanical and chemical durability.

-

Substrate Condensation: A silanol group reacts with a hydroxyl group (-OH) present on the surface of an inorganic substrate (like glass, silica, or metal oxides). This forms a covalent Si-O-Substrate bond, permanently anchoring the fluorinated molecule to the surface.[7]

This dual-condensation mechanism results in a robust, low-energy film where the fluorinated "heads" are oriented away from the surface, creating the desired repellent properties.

Experimental Protocols

Protocol for Surface Treatment of Glass Substrates

This protocol is a self-validating system for creating a hydrophobic and oleophobic surface on glass slides.

-

Substrate Preparation (Critical for Adhesion):

-

Thoroughly clean glass slides by sonicating for 15 minutes each in acetone, then isopropanol, and finally deionized water to remove organic contaminants.

-

Activate the surface to generate a high density of hydroxyl groups by immersing the slides in a piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (Extreme caution required) .

-

Rinse extensively with deionized water and dry under a stream of nitrogen. The surface should be fully hydrophilic at this stage (water should sheet off).

-

-

Silane Solution Preparation:

-

Prepare a 1% (v/v) solution of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane in a dry, aprotic solvent like anhydrous toluene or isopropanol.

-

Causality: Using a dry solvent prevents premature hydrolysis and self-condensation of the silane in the bulk solution, ensuring it reacts primarily at the substrate interface.

-

-

Deposition:

-

Immerse the cleaned and dried glass slides in the silane solution for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from causing uncontrolled reactions.

-

-

Rinsing and Curing:

-

Remove the slides from the solution and rinse with fresh solvent (toluene or isopropanol) to remove any physisorbed, unreacted silane.

-

Cure the slides in an oven at 110-120°C for 1 hour.

-

Causality: The curing step provides the thermal energy required to drive the condensation reaction, forming stable covalent bonds to the glass and creating the cross-linked siloxane network.

-

Validation of Surface Modification

-

Contact Angle Goniometry: The success of the coating is confirmed by measuring the static water contact angle. A successfully treated surface will exhibit a contact angle greater than 100°, indicating a shift from a hydrophilic to a hydrophobic state.[10][12]

Applications & Significance

The unique ability of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane to form durable, low-energy surfaces makes it invaluable across several industries:

-

Consumer Electronics: As an anti-fingerprint and easy-to-clean coating for touch screens and camera lenses.[4][6]

-

Building Materials: For surface protection of ceramics, marble, and concrete, providing water repellency and stain resistance.[2][6]

-

Automotive and Aerospace: In protective coatings that repel water, ice, and dirt.

-

Textiles and Fibers: As a finishing agent for natural fibers to impart hydrophobicity without compromising breathability.[4][6]

-

Adhesion Promotion: It acts as a crucial adhesion promoter between organic fluoropolymers and inorganic substrates like glass or metal.[2][6]

Safety and Handling

Proper handling of this chemical is essential due to its reactivity and byproducts.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Hazard Statement | H319: Causes serious eye irritation.[9][13] |

| Key Precautionary Statements | P264: Wash hands thoroughly after handling. P280: Wear protective gloves, eye protection, protective clothing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][13] |

| Additional Hazards | Reacts with water and moisture to liberate methanol. Methanol is toxic and can cause drowsiness, blindness, and death if ingested.[9][13] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from moisture, acids, and oxidizing agents.[9] |

Conclusion

3-(Heptafluoroisopropoxy)propyltrimethoxysilane is a sophisticated chemical tool whose utility is directly encoded in its molecular structure. The strategic placement of a perfluorinated functional group, a flexible spacer, and a hydrolyzable silane anchor creates a molecule capable of transforming high-energy surfaces into low-energy, repellent interfaces. Understanding the fundamental hydrolysis-condensation mechanism is paramount for any scientist or researcher aiming to leverage its properties for the design and development of next-generation materials and coatings.

References

- High-Performance Fluoro Silanes for Surface Protection. Silico.

- Fluoro Silanes,Fluorosilicones,Fluorosilane. OSi Holding Limited.

- 3-(Heptafluoroisopropoxy)propyltrimethoxysilane.

- Safety Data Sheet: 3-(HEPTAFLUOROISOPROPOXY)PROPYLTRIMETHOXYSILANE. Gelest, Inc.

- Fluoro Silanes. Shanghai VanaBio Silicones Co., Ltd.

- Fluoro Silane Manufacturer Supplier, Fluorosilane Co

- Fluoro Functional Silanes, Fluoro Silane Coating & Coupling Agent Company/Supplier.

- Safety Data Sheet: (3-HEPTAFLUOROISOPROPOXY)PROPYLTRICHLOROSILANE. Gelest, Inc.

- CAS No. 88938-63-0. CKSKP.COM.

- 3-(HEPTAFLUOROISOPROPOXY)PROPYLTRIMETHOXYSILANE. CymitQuimica.

- SIH5842.2 GHS EU English SDS. Amazon S3.

- SAFETY D

- SAFETY D

- CAS 15538-93-9 3-(Heptafluoroisopropoxy)propyltrichlorosilane. BOC Sciences.

- Hydrophobicity-Hydrophilicty and Silane Surface Modific

- 3-(HEPTAFLUOROISOPROPOXY)PROPYLTRIMETHOXYSILANE 19116-61-1 wiki. guidechem.

- The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Rel

- FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Semantic Scholar.

- Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group.

- 3-METHACRYLOXYPROPYLTRIMETHOXYSILANE.

- Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.

- How does a Silane Coupling Agent Work?

- 3-(HEPTAFLUOROISOPROPOXY)PROPYLTRICHLOROSILANE | 15538-93-9. Chemicalbook.

- NMR Spectroscopy of Organosilicon Compounds.

- [3-(2,3-Epoxypropoxy)-propyl]-trimethoxysilane for synthesis 2530-83-8. Sigma-Aldrich.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry D

- Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes. MDPI.

Sources

- 1. afinitica.com [afinitica.com]

- 2. silicorex.com [silicorex.com]

- 3. vanabio.com [vanabio.com]

- 4. Fluoro Silanes,Fluorosilicones,Fluorosilane [osisilicones.com]

- 5. Fluoro Silane Manufacturer Supplier, Fluorosilane Coating | Silfluo [silfluosilicone.com]

- 6. Fluoro Functional Silanes, Fluoro Silane Coating & Coupling Agent Company/Supplier [cfmats.com]

- 7. gelest.com [gelest.com]

- 8. 3-(Heptafluoroisopropoxy)propyltrimethoxysilane | C9H15F7O4Si | CID 4712695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. 3H-SIH5842.2 - 3-heptafluoroisopropoxypropyltrimethoxysila… [cymitquimica.com]

- 11. Page loading... [wap.guidechem.com]

- 12. gelest.com [gelest.com]

- 13. gelest.com [gelest.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

interaction of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane with hydroxylated surfaces

An In-Depth Technical Guide to the Surface Modification of Hydroxylated Substrates with 3-(Heptafluoroisopropoxy)propyltrimethoxysilane

Introduction: Engineering Low-Energy Surfaces

In the realms of advanced materials, microfluidics, and biomedical devices, the ability to precisely control surface energy is paramount. Surfaces that repel water and oils, prevent non-specific protein adsorption, and facilitate controlled fluid flow are critical for performance and reliability. 3-(Heptafluoroisopropoxy)propyltrimethoxysilane is a specialized fluorosilane designed for this purpose. It covalently bonds to hydroxylated surfaces to create a stable, low-energy coating characterized by exceptional hydrophobicity and oleophobicity.[1] This guide provides a comprehensive overview of this molecule, its reaction mechanism with hydroxyl-bearing substrates, a detailed protocol for its application, and methods for characterizing the resulting fluorinated surface.

Part 1: The Silane - Structure and Properties

3-(Heptafluoroisopropoxy)propyltrimethoxysilane is an organofunctional silane featuring a fluorinated alkyl chain, which imparts low surface energy, and a trimethoxysilyl headgroup, which serves as the reactive anchor to the substrate.[2] The branched nature of the heptafluoroisopropoxy group provides a dense, umbrella-like shielding effect at the molecular level, further enhancing its repellent properties.[3]

Table 1: Physicochemical Properties of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane

| Property | Value | Source |

| IUPAC Name | 3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl-trimethoxysilane | [4] |

| CAS Number | 19116-61-1 | [4] |

| Molecular Formula | C₉H₁₅F₇O₄Si | [2][4] |

| Molecular Weight | 348.29 g/mol | [2][4] |

| Appearance | Straw-colored liquid | [2] |

| Key Feature | Branched fluoroalkylsilane with low surface energy | [3] |

| Water Contact Angle | 109-112° (on treated glass) | [2][3] |

Part 2: The Core Mechanism of Surface Interaction

The covalent attachment of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane to a surface is not a simple adsorption but a multi-step chemical process. It relies on the presence of hydroxyl (-OH) groups on the substrate, which are abundant on materials like glass, silicon wafers, quartz, and many metal oxides.[5] The overall mechanism can be understood in two primary stages: hydrolysis and condensation.[6]

-

Hydrolysis: The process begins with the hydrolysis of the methoxy groups (-OCH₃) on the silane's silicon atom. In the presence of water (which can be atmospheric moisture, trace water in the solvent, or water physisorbed on the substrate surface), the methoxy groups are replaced by hydroxyl groups, forming a reactive silanetriol intermediate (R-Si(OH)₃). This step is crucial as it "activates" the silane for bonding.[6][7]

-

Condensation: The newly formed, highly reactive silanol groups can then react in two ways:

-

Surface Bonding: A silanol group condenses with a hydroxyl group on the substrate, forming a stable, covalent silicon-oxygen-substrate (Si-O-Substrate) bond and releasing a molecule of water. This is the primary reaction that anchors the fluorosilane to the surface.[6][8]

-

Cross-Linking: Silanol groups from adjacent silane molecules can condense with each other, forming a cross-linked polysiloxane network (Si-O-Si) that enhances the stability and durability of the coating.[6][8]

-

This sequence ensures the formation of a chemically bonded, robust, and highly organized monolayer or thin film on the substrate surface.[1]

Part 4: Characterization of the Modified Surface

Verifying the success and quality of the coating is a critical final step. A combination of techniques is typically employed to assess different aspects of the surface. [9][10]

Table 2: Key Techniques for Surface Characterization

| Technique | Purpose | Expected Result for Successful Coating |

| Contact Angle Goniometry | Measures surface wettability (hydrophobicity/oleophobicity). | A high static water contact angle, typically >100°. [2][3]Low contact angle hysteresis (sliding angle) indicates a uniform, smooth surface. [11][12] |

| X-ray Photoelectron Spectroscopy (XPS) | Determines elemental composition of the top few nanometers of the surface. | Presence of strong Fluorine (F 1s) and Silicon (Si 2p) signals, and attenuation of substrate signals, confirming the presence of the coating. [9] |

| Atomic Force Microscopy (AFM) | Maps surface topography at the nanoscale. | A smooth, uniform surface with low root-mean-square (RMS) roughness. Can reveal defects like pinholes or aggregations. [9][10] |

| Ellipsometry | Measures the thickness and refractive index of thin films. | Can confirm the formation of a monolayer or thin film of the expected thickness. [9] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies chemical bonds present on the surface. | Can be used to track the disappearance of Si-OCH₃ bonds and the formation of Si-O-Si networks. [13] |

Part 5: Applications in Research and Drug Development

The unique properties of surfaces modified with 3-(Heptafluoroisopropoxy)propyltrimethoxysilane make them highly valuable in several high-technology fields:

-

Biomedical Devices and Biosensors: The coating's ability to resist non-specific protein adsorption makes it an excellent choice for passivating surfaces in biosensors, implants, and diagnostic tools, reducing background noise and improving biocompatibility. [14]* Microfluidics: In "lab-on-a-chip" devices, these hydrophobic coatings can be used to control fluid flow, prevent analyte adhesion to channel walls, and enable the creation of digital microfluidic systems based on droplet manipulation.

-

Advanced Materials: The creation of superhydrophobic surfaces (when combined with micro/nano-texturing) has applications in self-cleaning glass, anti-icing coatings, and moisture-repellent textiles. [15]* Drug Delivery: Modifying the surface of nanoparticles or other drug carriers can alter their interaction with biological media, potentially improving circulation times and targeting. [16][17]

Conclusion

3-(Heptafluoroisopropoxy)propyltrimethoxysilane is a powerful agent for creating robust, low-energy surfaces through a well-understood hydrolysis and condensation mechanism. The success of this surface modification hinges on meticulous substrate preparation and controlled reaction conditions. By following a structured protocol and verifying the outcome with appropriate characterization techniques, researchers and developers can reliably engineer highly hydrophobic and oleophobic surfaces, unlocking advanced functionalities for a wide range of scientific and medical applications.

References

-

Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. Available at: [Link]

-

SiSiB SILICONES. Fluoro Silanes as surface modification, fluorosilane coating. Available at: [Link]

- Garnier, Y., et al. (2019). Activation of Surface Hydroxyl Groups by Modification of H-Terminated Si(111) Surfaces.

-

Henan Allgreen Chemical Co., Ltd. (2020). The main application of fluorosilane coupling agent. Available at: [Link]

-

PubChem. 3-(Heptafluoroisopropoxy)propyltrimethoxysilane. Available at: [Link]

- Pfeiffer, J., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.

- Rubio, J., et al. (2017). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Boletín de la Sociedad Española de Cerámica y Vidrio.

-

Asanov, A. N., et al. (2005). Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates. Analytical and Bioanalytical Chemistry. Available at: [Link]

- D'Agostino, G., et al. (2010). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group.

- Chen, H., et al. (2012). Nanotribological characterization of vapor phase deposited fluorosilane self-assembled monolayers deposited on polydimethylsiloxane surfaces for biomedical micro-/nanodevices.

- De Jaeger, R., et al. (2011). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. The Journal of Physical Chemistry C.

- Liu, Q., et al. (2013). Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane. Applied Surface Science.

-

Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. Available at: [Link]

-

Karapanagiotis, I., et al. (2019). Fluorosilane Water-Repellent Coating for the Protection of Marble, Wood and Other Materials. Coatings. Available at: [Link]

-

Karapanagiotis, I., et al. (2019). (PDF) Fluorosilane Water-Repellent Coating for the Protection of Marble, Wood and Other Materials. ResearchGate. Available at: [Link]

-

Fadeev, A. Y., et al. (2005). Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates. ResearchGate. Available at: [Link]

- Trewyn, B. G., et al. (2011). Facile Surface Modification of Hydroxylated Silicon Nanostructures using Heterocyclic Silanes. ACS Nano.

-

Trewyn, B. G., et al. (2016). Facile Surface Modification of Hydroxylated Silicon Nanostructures Using Heterocyclic Silanes. Gelest, Inc. Available at: [Link]

- Zare, K., et al. (2022). Synthesis and characterization of new composite from modified silica-coated MnFe2O4 nanoparticles for removal of tetracycline from aqueous solution. Scientific Reports.

-

Sam, J. K., et al. (2016). Reaction of surface hydroxyl groups with fluoroalkyl silane vapor to form hydrophobic surface. ResearchGate. Available at: [Link]

Sources

- 1. Fluoro Silanes as surface modification, fluorosilane coating | SiSiB SILICONES [sinosil.com]

- 2. 3H-SIH5842.2 - 3-heptafluoroisopropoxypropyltrimethoxysila… [cymitquimica.com]

- 3. gelest.com [gelest.com]

- 4. 3-(Heptafluoroisopropoxy)propyltrimethoxysilane | C9H15F7O4Si | CID 4712695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. gelest.com [gelest.com]

- 7. afinitica.com [afinitica.com]

- 8. researchgate.net [researchgate.net]

- 9. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. qcc.tyut.edu.cn [qcc.tyut.edu.cn]

- 14. researchgate.net [researchgate.net]

- 15. The main application of fluorosilane coupling agent - Knowledge - Henan Allgreen Chemical Co., Ltd [allgreenchems.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. gelest.com [gelest.com]

A Comprehensive Technical Guide to the Theoretical Modeling of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane Adsorption

This in-depth technical guide provides a comprehensive framework for the theoretical modeling of the adsorption of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane. It is intended for researchers, scientists, and drug development professionals seeking to understand and predict the interfacial behavior of this fluorinated organosilane. This document delves into the core principles of its adsorption mechanism and offers a detailed roadmap for employing computational techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) to elucidate its surface interactions.

Introduction: The Significance of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane

3-(Heptafluoroisopropoxy)propyltrimethoxysilane is a specialized organosilane molecule characterized by a fluorinated head group and a hydrolyzable trimethoxysilane tail.[1][2][3][4] Its unique structure imparts desirable properties such as hydrophobicity, oleophobicity, and low surface energy, making it a valuable compound for surface modification in a variety of applications, including biocompatible coatings, microelectronics, and advanced materials.[5][6] Understanding the adsorption of this molecule at the atomic level is crucial for optimizing its performance and designing novel materials with tailored surface properties.

Theoretical modeling provides a powerful lens through which to investigate the complex processes governing the adsorption of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane. By simulating the interactions between the silane molecule and a given substrate, we can gain insights into the adsorption energies, molecular orientations, and the structure of the resulting self-assembled monolayer (SAM). This guide will provide the foundational knowledge and practical steps to undertake such theoretical investigations.

The Adsorption Mechanism: A Two-Step Process

The adsorption of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane onto a hydroxylated surface, such as silica, is primarily a two-step process: hydrolysis and condensation.[7]

-

Hydrolysis: The process is initiated by the hydrolysis of the methoxy groups (-OCH₃) on the silicon atom in the presence of water. This reaction cleaves the Si-O-C bond, replacing the methoxy groups with hydroxyl groups (-OH), forming a reactive silanol. This can be a stepwise process, leading to mono-, di-, and tri-hydroxylated silane species.

-

Condensation: The newly formed silanol groups are highly reactive and can undergo condensation reactions. This involves the formation of a stable siloxane bridge (Si-O-Si) either with other silanol groups on neighboring silane molecules (self-condensation) or with hydroxyl groups on the substrate surface (surface grafting). This condensation step is what anchors the molecule to the surface and leads to the formation of a covalent bond.

The overall efficiency and structure of the resulting monolayer are influenced by several factors, including the presence of water, the nature of the solvent, temperature, and the surface chemistry of the substrate.[8]

Theoretical Modeling Approaches

To accurately model the adsorption of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane, a multi-scale approach employing both Density Functional Theory (DFT) and Molecular Dynamics (MD) is recommended.

Density Functional Theory (DFT): Probing the Fundamentals of Interaction

DFT is a quantum mechanical method that allows for the detailed investigation of the electronic structure and energetics of the system at the atomic level.[4] It is particularly well-suited for understanding the initial stages of adsorption, including the hydrolysis reaction and the binding of the silane molecule to the substrate surface.

-

Adsorption Energies: Calculate the strength of the interaction between the silane molecule and the substrate. A negative adsorption energy indicates a favorable and stable adsorption process.[4]

-

Bonding Analysis: Elucidate the nature of the chemical bonds formed between the silane and the surface.

-

Reaction Pathways: Investigate the energy barriers associated with the hydrolysis and condensation reactions, providing insights into the reaction kinetics.

Caption: A generalized workflow for DFT calculations of silane adsorption.

Molecular Dynamics (MD): Simulating the Collective Behavior

While DFT provides a detailed picture of individual molecular interactions, MD simulations are essential for understanding the collective behavior of many silane molecules and the formation of a self-assembled monolayer over larger length and time scales.[9] MD uses classical mechanics to simulate the motion of atoms and molecules, allowing for the exploration of the dynamic processes of monolayer formation.

-

Monolayer Structure: Predict the packing density, tilt angle, and overall arrangement of the silane molecules on the surface.

-

Solvent Effects: Investigate the role of the solvent in the adsorption process and the final monolayer structure.

-

Interfacial Properties: Simulate and predict properties of the functionalized surface, such as hydrophobicity and lubricity.[10]

Caption: A typical workflow for MD simulations of SAM formation.

Special Considerations for Modeling a Fluorinated Silane

The presence of the heptafluoroisopropoxy group introduces specific challenges and considerations for theoretical modeling:

-

Force Field Parametrization: Standard force fields may not accurately describe the interactions of highly fluorinated compounds. It is crucial to either use a force field specifically parametrized for fluorinated molecules or to validate the chosen force field against DFT calculations or experimental data.

-

Polarizability: The high electronegativity of fluorine atoms leads to strong polarization effects. Using a polarizable force field in MD simulations can provide a more accurate description of the intermolecular interactions.

-

Hydrophobicity and Oleophobicity: The fluorinated group is responsible for the molecule's hydrophobic and oleophobic properties. Accurately capturing these effects is essential for predicting the interfacial behavior of the resulting monolayer.[5]

Experimental Protocols for Model Validation

Theoretical models are most powerful when validated by experimental data. The following experimental techniques can provide crucial data for validating and refining the computational models of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane adsorption:

-

Contact Angle Goniometry: To measure the hydrophobicity of the functionalized surface and compare it with MD simulation predictions.[6]

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the atoms on the surface, confirming the presence and integrity of the silane monolayer.

-

Atomic Force Microscopy (AFM): To visualize the topography of the monolayer and assess its uniformity and packing.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present on the surface and monitor the hydrolysis and condensation reactions.[11]

Quantitative Data Summary

| Parameter | DFT | MD |

| Primary Output | Adsorption Energy, Electronic Structure | Monolayer Structure, Dynamics |

| Strengths | High accuracy for bond breaking/formation | Large system size and long timescales |

| Limitations | Computationally expensive for large systems | Relies on empirical force fields |

| Typical System Size | ~100-500 atoms | >10,000 atoms |

| Typical Timescale | Picoseconds (for reaction paths) | Nanoseconds to microseconds |

Conclusion